molecular formula C17H27N5O3 B5483102 7-butyl-8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-butyl-8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B5483102
M. Wt: 349.4 g/mol
InChI Key: WMCUMUMXKNSKRZ-UHFFFAOYSA-N
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Description

The compound “7-butyl-8-[(2,6-dimethyl-4-morpholinyl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione” belongs to the class of organic compounds known as purines and purine derivatives. These are aromatic compounds containing a purine moiety, a bicyclic aromatic compound made up of two six-membered rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine core, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. Attached to this core would be the butyl, morpholinyl, and methyl groups .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Without specific information, it’s difficult to predict the safety and hazards associated with this compound .

Future Directions

Future research on this compound could involve elucidating its synthesis, studying its chemical reactions, determining its physical and chemical properties, investigating its biological activity, and assessing its safety and hazards .

properties

IUPAC Name

7-butyl-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3/c1-5-6-7-22-13(10-21-8-11(2)25-12(3)9-21)18-15-14(22)16(23)19-17(24)20(15)4/h11-12H,5-10H2,1-4H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCUMUMXKNSKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CC(OC(C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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